molecular formula C9H8ClNO B15058210 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one CAS No. 1447606-10-1

3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one

Cat. No.: B15058210
CAS No.: 1447606-10-1
M. Wt: 181.62 g/mol
InChI Key: LTXOAXXCYFQASB-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one is a functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science research. This compound features the 6,7-dihydro-5H-cyclopenta[b]pyridine core, a structure recognized in scientific literature as a key intermediate in the synthesis of novel organic molecules . The presence of both a chloro and a methyl substituent on the fused bicyclic ring system makes it a valuable electrophile for cross-coupling reactions and a precursor for further derivatization, allowing researchers to build complex molecular architectures efficiently. Compounds based on the cyclopenta[b]pyridine structure have demonstrated significant research value in the development of corrosion inhibitors for carbon steel in acidic environments, with studies showing superior inhibition efficiency . Furthermore, closely related cyclopenta[d]pyrimidine analogs are investigated as potent inhibitors of protein kinases such as Akt, highlighting the potential of this chemotype in pharmaceutical research for targeted therapies . The ketone functional group at the 7-position provides a handle for additional chemical transformations, expanding its utility as a building block for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

CAS No.

1447606-10-1

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-2-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one

InChI

InChI=1S/C9H8ClNO/c1-5-7(10)4-6-2-3-8(12)9(6)11-5/h4H,2-3H2,1H3

InChI Key

LTXOAXXCYFQASB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2CCC(=O)C2=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional similarities to the target molecule, as indicated by database-derived similarity scores and substituent patterns:

Compound Name CAS No. Molecular Formula Substituents Similarity Score Reference
5H-Cyclopenta[b]pyridin-7(6H)-one 31170-78-2 C₇H₇NO No substituents 0.79–0.90
6,7-Dihydrocyclopenta[b]pyridin-5-one 6302-02-9 C₇H₇NO Ketone at position 5 0.86
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 31251-41-9 C₁₄H₁₁ClNO Chloro, benzocycloheptane fusion 0.76
5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride 1303968-42-4 C₇H₈ClNO Cyclopenta[c] isomer, hydrochloride salt N/A
4-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine (5a) Not provided C₁₃H₁₃N Phenyl at position 4 N/A

Structural and Functional Differences

Core Skeleton Variations :

  • The parent compound, 5H-Cyclopenta[b]pyridin-7(6H)-one (CAS 31170-78-2), lacks the chloro and methyl substituents, making it less sterically hindered and more polarizable. Its similarity score of 0.79–0.90 highlights its relevance as a foundational analog .
  • The cyclopenta[c] isomer (CAS 1303968-42-4) differs in the fusion position of the cyclopentane ring, which may alter π-electron delocalization and intermolecular interactions .

The 2-methyl group introduces steric bulk, which could reduce solubility in polar solvents compared to derivatives with smaller substituents (e.g., hydrogen or methoxy groups) .

Extended Ring Systems :

  • The benzo-fused analog (CAS 31251-41-9) incorporates a larger aromatic system, likely improving lipophilicity and altering UV-Vis absorption profiles. However, its lower similarity score (0.76) reflects reduced structural congruence .

Biological Activity

Overview

3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one is a heterocyclic compound notable for its unique molecular structure, which includes a fused cyclopentane and pyridine ring system. The compound's molecular formula is C₈H₈ClN₁O, with a molecular weight of approximately 167.59 g/mol. The presence of a chlorine atom and a carbonyl group in its structure contributes to its distinctive chemical properties and potential biological activities.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as inhibitors for various biological targets. Some key areas of interest include:

  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, making it a candidate for therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary investigations suggest that derivatives of this compound may possess anticancer activity, although further studies are necessary to elucidate the mechanisms involved.
  • Corrosion Inhibition : Interestingly, this compound has been shown to form adsorption films on metal surfaces, significantly reducing corrosion rates. In experiments involving carbon steel, inhibition efficiencies exceeding 97% were reported under specific conditions.

The compound’s mechanism of action appears to involve:

  • Inhibition of Enzymatic Activity : It potentially inhibits enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Formation of Adsorption Films : The compound interacts with metal surfaces to form protective layers that prevent corrosion, which is particularly relevant in industrial applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving suitable precursors. The development of derivatives is crucial for enhancing biological activity and optimizing therapeutic efficacy.

Compound NameIUPAC NameSimilarity
6,7-Dihydro-5H-cyclopenta[b]pyridine6,7-Dihydrocyclopenta[b]pyridine0.79
2,3-Cyclopentenopyridine2,3-Cyclopentenopyridine0.75
3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine0.76
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one8-Chloro-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridine0.76
(4-Chlorophenyl)(pyridin-2-yl)methanone(4-Chlorophenyl)(pyridin-2-yl)methanone0.75

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of a derivative of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups.
  • Corrosion Inhibition Analysis : An experimental study assessed the corrosion inhibition efficiency of the compound on carbon steel in acidic media, demonstrating high effectiveness and stability under varying environmental conditions.

Q & A

Q. What are the established synthetic routes for 3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one and its derivatives?

Synthesis typically involves cyclization reactions of substituted cyclopentanone precursors with nitrile or amide reagents under catalytic conditions. For example, multi-substituted cyclopenta[b]pyridine derivatives can be synthesized via Friedel-Crafts alkylation or RhIII-catalyzed annulation of N-methoxyamides and nitriles, followed by chlorination and methylation steps . Key reagents include thiophene-3-carboxaldehyde derivatives and cyclopentanone intermediates. Purification is often achieved via silica gel chromatography, and yields range from 60% to 75% depending on substituent complexity.

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic methods:

  • IR spectroscopy confirms carbonyl (C=O) and aromatic C-Cl stretches.
  • NMR (¹H and ¹³C) identifies proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone connectivity .
  • Mass spectrometry (LRMS/HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography (using SHELX programs) resolves absolute configuration and torsional angles in crystalline derivatives .

Q. What are the recommended storage conditions for this compound?

Store under inert atmosphere (argon or nitrogen) at temperatures below -20°C to prevent degradation. Hazard statements (H302, H315, H319) indicate risks of acute toxicity, skin irritation, and eye damage; use PPE and adhere to waste disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar cyclopenta[b]pyridinones?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. To address this:

  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Compare computational (DFT) predictions of chemical shifts with experimental data.
  • Use high-resolution crystallography (e.g., SHELXL refinement) to validate tautomeric forms .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • In vitro assays : Measure cGMP levels (via ELISA) in smooth muscle cells (A7r5 line) to assess soluble guanylate cyclase (sGC) stimulation .
  • Phosphorylation assays : Western blotting detects VASP phosphorylation at Ser239, a cGMP-dependent marker .
  • Functional assays : Transwell® migration and MTT proliferation assays quantify responses to growth factors like PDGF-BB .

Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?

  • Introduce substituents at positions 2 (methyl) and 3 (chloro) to modulate electronic and steric effects.
  • Test analogs (e.g., 4-bromo or 3-iodo derivatives) for binding affinity to targets like MCH-R1 or BET proteins .
  • Correlate LogP values (calculated or experimental) with membrane permeability using Caco-2 cell models .

Q. What crystallographic tools are optimal for analyzing this compound’s solid-state structure?

  • SHELX suite (SHELXL, SHELXS): Refine small-molecule structures against high-resolution X-ray data .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond lengths and angles .
  • Twinned data refinement : Use SHELXL’s twin-law options for challenging crystals .

Q. How can reactive intermediates in the synthesis of this compound be stabilized?

  • Use anhydrous solvents (e.g., THF, DMF) under inert gas.
  • Trap transient intermediates (e.g., enolates) with trimethylsilyl chloride.
  • Monitor reaction progress via inline FTIR or LC-MS to optimize quenching times .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Model transition states for RhIII-catalyzed annulation steps .
  • Molecular docking : Screen against protein targets (e.g., BET bromodomains) using AutoDock Vina .
  • MD simulations : Assess solvation effects and stability under physiological conditions .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Isotopic labeling : Use ¹⁵N or ¹³C tracers to track metabolic incorporation.
  • Kinetic studies : Measure IC₅₀ values for enzyme inhibition (e.g., sGC) under varying NO concentrations .
  • CRISPR/Cas9 knockout models : Validate target specificity in cells lacking MCH-R1 or PDGFR-β .

Q. What strategies mitigate toxicity while retaining pharmacological efficacy?

  • Prodrug design : Mask reactive groups (e.g., chloro substituents) with enzymatically cleavable moieties.
  • Cytotoxicity screening : Use HEK293 or HepG2 cells to identify safer analogs .
  • Metabolic profiling : Incubate with liver microsomes to predict Phase I/II modifications .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to study this compound’s effects?

  • RNA-seq : Identify differentially expressed genes in treated vs. untreated cells.
  • Phosphoproteomics : Map kinase signaling pathways affected by cGMP elevation .
  • Network analysis : Use STRING or Cytoscape to link omics data to phenotypic outcomes .

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